molecular formula C13H20ClN3O3S B3020565 2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide CAS No. 1306304-87-9

2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide

Cat. No.: B3020565
CAS No.: 1306304-87-9
M. Wt: 333.83
InChI Key: PNXUCBBOCYJHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide is a chemical compound that is commonly used in scientific research. It is also known as SMIPP, and its molecular formula is C14H22ClN3O3S. This compound has been shown to have a variety of effects on biological systems, and its mechanism of action is of interest to researchers in a number of fields.

Mechanism of Action

The exact mechanism of action of SMIPP is not fully understood, but it is believed to act by binding to certain types of ion channels in the nervous system. Specifically, it has been shown to bind to the TRPA1 ion channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
SMIPP has been shown to have a number of biochemical and physiological effects, particularly on the nervous system. It has been shown to inhibit the activity of certain ion channels, which can affect the transmission of nerve impulses. SMIPP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using SMIPP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a variety of effects on biological systems, which makes it useful for studying a range of different phenomena. However, one limitation of using SMIPP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on SMIPP. One area of interest is in the development of new drugs that target ion channels in the nervous system. SMIPP may be a useful starting point for the development of these drugs, as it has been shown to have an inhibitory effect on certain types of ion channels. Another area of interest is in the development of new treatments for pain and inflammation. SMIPP has been shown to have anti-inflammatory effects, which may be useful in the development of new drugs for these conditions. Finally, there is interest in further understanding the mechanism of action of SMIPP, which could help to shed light on the function of ion channels in the nervous system.

Synthesis Methods

The synthesis of SMIPP involves the reaction of 2-chloropyridine-4-sulfonamide with 2-methyl-2-(4-morpholinyl)propan-1-ol in the presence of a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

SMIPP has been used in a number of scientific studies, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on certain types of ion channels, which can be useful in studying the function of these channels in the nervous system. SMIPP has also been used in studies of pain and inflammation, as well as in studies of cancer.

Properties

IUPAC Name

2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)pyridine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3S/c1-13(2,17-5-7-20-8-6-17)10-16-21(18,19)11-3-4-15-12(14)9-11/h3-4,9,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXUCBBOCYJHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC(=NC=C1)Cl)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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